![molecular formula C13H14F2N2 B580769 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole CAS No. 1365272-58-7](/img/structure/B580769.png)
1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole
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Overview
Description
1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole is a chemical compound with the molecular formula C13H14F2N2 . It has a molecular weight of 236.26 . The compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The InChI code for 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole is1S/C13H14F2N2/c14-10-6-7-11-13 (12 (10)15)17 (8-16-11)9-4-2-1-3-5-9/h6-9H,1-5H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Synthesis and Chemical Properties
1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole is a compound that has not been explicitly documented in the literature under this exact name. However, research on closely related compounds provides insights into potential applications and the chemical properties of similar structures. Studies have focused on the synthesis, structural analysis, and applications of various benzodiazole derivatives and cyclohexyl-containing compounds, which can shed light on the potential uses of 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole in scientific research.
Synthesis and Structural Analysis : The synthesis of benzodiazole derivatives is a significant area of interest due to their diverse applications in medicinal chemistry and material science. For example, the conformation analysis of dispiro cyclohexane-bis(benzothiazoline) revealed the chair conformation of the central cyclohexyl ring, indicating the importance of structural configuration in determining the chemical properties and reactivity of these compounds (Arathi P J et al., 2016).
Chemical Reactivity and Applications : Cyclohexane derivatives are known for their reactivity and have been utilized in synthesizing a variety of heterocyclic compounds. The synthesis of benzimidazolone derivatives from 2-acylcyclohexane-1,3-diones alkoximes highlights the versatility of cyclohexane-based compounds in creating biologically active molecules (D. B. Rubinov et al., 2008).
Potential Antitumor and Antimicrobial Activities : Certain fluorinated benzothiazoles have demonstrated potent cytotoxicity in vitro, suggesting that derivatives of benzodiazoles, such as 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, may also possess antitumor properties. This is supported by research on fluorinated 2-(4-aminophenyl)benzothiazoles, which showed promising in vitro biological properties (I. Hutchinson et al., 2001).
Cyclohexane Modification for Anticancer Compounds : The ring modification of cyclohexane-1,3-dione to develop new anticancer compounds indicates the potential of cyclohexyl derivatives in medicinal chemistry. This demonstrates the ability of cyclohexane modifications to yield compounds with high cytotoxicity against cancer cell lines (M. Shaaban et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-cyclohexyl-6,7-difluorobenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c14-10-6-7-11-13(12(10)15)17(8-16-11)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQJIHCSKKIAHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742907 |
Source
|
Record name | 1-Cyclohexyl-6,7-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole | |
CAS RN |
1365272-58-7 |
Source
|
Record name | 1H-Benzimidazole, 1-cyclohexyl-6,7-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-6,7-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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